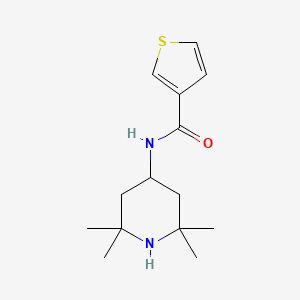

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide, also known as TTPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

- DTMPA is synthesized efficiently using a continuous-flow process. The starting material, 1,6-hexanediamine (HMDA) , reacts with 2,2,6,6-tetramethyl-4-piperidinone (TAA) in a micro fixed-bed reactor packed with a 5% Pt/C catalyst . The flow system significantly improves reaction rates due to enhanced mass transfer, resulting in an isolated yield of 85% and a purity of 97% . This method enables gram-scale production with high productivity .

- Derived from the same precursor, TEMPO is widely used as a radical trap and in electron spin resonance spectroscopy. Its most important synthetic application lies in the oxidation of various organic substrates, including amines, phosphines, phenols, anilines, and primary/secondary alcohols .

- DTMPA has been synthesized and employed as an IR-detectable metal–carbonyl tracer for amino functions. Its sharp absorption bands and thermal stability make it valuable for labeling amino acids and studying their interactions.

- DTMPA serves as a precursor in the preparation of compounds like hibarimicinone and (Z)-silylketene acetal . Additionally, it plays a role in the synthesis of 4-substituted quinazoline .

- The stable organic radical TEMPO is a key building block for constructing redox polymers used in organic radical batteries, supercapacitors, and other energy storage devices. Its high redox potential and theoretical specific capacity contribute to its significance in these applications .

- DTMPA, also known as hexanediamine piperidine, is an essential intermediate for producing HALS. HALS enhances plastic performance in strong light environments, and DTMPA plays a crucial role in its synthesis .

Continuous-Flow Synthesis of DTMPA

TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) Applications

Metal-Carbonyl Tracers for Amino Functions

Precursor for Organic Synthesis

Building Block for Redox Polymers

Hindered Amine Light Stabilizer (HALS) Intermediary

作用機序

Mode of Action

It’s known that the compound is related to 2,2,6,6-tetramethylpiperidine , which is used to prepare metallo-amide bases and selective generation of silylketene acetals .

Biochemical Pathways

Related compounds have been used in the synthesis of polymers , suggesting potential involvement in polymerization reactions.

Result of Action

A related compound has been evaluated as a cathode-active material in a rechargeable organic radical battery , suggesting potential applications in energy storage.

特性

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-13(2)7-11(8-14(3,4)16-13)15-12(17)10-5-6-18-9-10/h5-6,9,11,16H,7-8H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWYUZSAEIEQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CSC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)

![N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2459157.png)

![8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2459162.png)

![Spiro[adamantane-2,2'-morpholine];hydrochloride](/img/structure/B2459163.png)

![3-{[(4-Chlorophenyl)thio]methyl}thiophene-2-carbothioamide](/img/structure/B2459164.png)

![N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2459166.png)